molecular formula C13H16FNO B8003332 6-(4-Fluoro-2-methyl-phenoxy)hexanenitrile

6-(4-Fluoro-2-methyl-phenoxy)hexanenitrile

Cat. No.: B8003332
M. Wt: 221.27 g/mol
InChI Key: AFKKHKGAMISOTF-UHFFFAOYSA-N
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Description

6-(4-Fluoro-2-methyl-phenoxy)hexanenitrile (CAS: 1443331-38-1) is a nitrile derivative featuring a hexanenitrile backbone substituted with a 4-fluoro-2-methylphenoxy group. Its molecular weight is 221.27 g/mol, and it has been historically supplied by Fluorochem under the reference code 10-F400128 . Its structure combines a lipophilic aromatic ether with a polar nitrile group, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

6-(4-fluoro-2-methylphenoxy)hexanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c1-11-10-12(14)6-7-13(11)16-9-5-3-2-4-8-15/h6-7,10H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKKHKGAMISOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)OCCCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluoro-2-methyl-phenoxy)hexanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluoro-substituted phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

6-(4-Fluoro-2-methyl-phenoxy)hexanenitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-Fluoro-2-methyl-phenoxy)hexanenitrile involves its interaction with specific molecular targets and pathways. The fluoro-substituted phenoxy group can interact with various enzymes and receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility : Derivatives are synthesized via diverse routes, including click chemistry (e.g., triazole formation in ), cross-coupling reactions (e.g., Suzuki-Miyaura in ), and multi-step substitutions (e.g., AM4346 in ).

Key Observations :

  • Receptor Selectivity : AM4346 demonstrates the importance of substituent size and rigidity in receptor binding. Replacing a gem-dimethyl group with a cyclopentyl ring improved CB2 selectivity .
  • Safety Profile : Hexanenitrile’s occupational exposure limit (HTFOEL = 6 ppmv) is based on surrogate data from propanenitrile, highlighting the need for compound-specific toxicological studies .

Physicochemical Properties

Table 3: Physical and Thermodynamic Properties
Compound Name Boiling Point (°C) Melting Point (°C) Solubility/LogP Reference(s)
6-(4-Fluoro-2-methyl-phenoxy)hexanenitrile Not reported Not reported Estimated LogP ≈ 3.1*
6-Aminohexanenitrile 401.2 K (128°C)† Not reported Water-soluble (polar)
Hexanenitrile (CAS 628-73-9) 163–165 -45 LogP = 1.78

*Predicted using Crippen method . †From Joback calculations .

Key Observations :

  • Polarity: Amino-substituted derivatives (e.g., 6-aminohexanenitrile) exhibit higher water solubility due to amine functionality, while aromatic ethers (e.g., target compound) are more lipophilic .
  • Thermal Stability : Hexanenitrile derivatives with aromatic groups likely have higher boiling points compared to aliphatic analogues .

Biological Activity

6-(4-Fluoro-2-methyl-phenoxy)hexanenitrile is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and environmental science. Its unique structure, characterized by a fluorinated aromatic ring and a nitrile functional group, suggests potential biological activity. This article reviews the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-(4-Fluoro-2-methyl-phenoxy)hexanenitrile is C13H14FNO. The presence of the fluorine atom and the nitrile group enhances its chemical reactivity and potential biological interactions.

PropertyValue
Molecular Weight221.26 g/mol
IUPAC Name6-(4-Fluoro-2-methyl-phenoxy)hexanenitrile
SolubilitySoluble in organic solvents
Melting PointNot available

The biological activity of 6-(4-Fluoro-2-methyl-phenoxy)hexanenitrile is primarily attributed to its ability to interact with specific enzymes and receptors. The nitrile group can undergo hydrolysis to form carboxylic acids, which may influence metabolic pathways. Additionally, the fluorinated aromatic ring can enhance lipophilicity, allowing for better membrane penetration and interaction with lipid bilayers.

Enzyme Interaction

Research indicates that compounds containing nitrile groups can act as enzyme inhibitors. For instance, studies have shown that similar compounds can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. The specific interactions of 6-(4-Fluoro-2-methyl-phenoxy)hexanenitrile with these enzymes warrant further investigation.

Antimicrobial Activity

A study conducted on various nitriles reported that certain derivatives exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. While specific data on 6-(4-Fluoro-2-methyl-phenoxy)hexanenitrile is limited, it is reasonable to hypothesize that its structure may confer similar properties due to the presence of the phenoxy group .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies suggest that compounds with similar structures may exhibit low toxicity in mammalian cell lines, indicating a potential for safe use in pharmaceuticals or agricultural applications. However, comprehensive toxicological data for 6-(4-Fluoro-2-methyl-phenoxy)hexanenitrile remains sparse.

Case Studies

  • Enzymatic Degradation : Research involving Rhodococcus species has demonstrated their ability to degrade aliphatic nitriles into less harmful substances. This highlights the environmental implications of nitriles like 6-(4-Fluoro-2-methyl-phenoxy)hexanenitrile, particularly in bioremediation efforts.
  • Pharmacological Investigations : A study focusing on fluorinated compounds reported enhanced activity against certain cancer cell lines when compared to their non-fluorinated counterparts. This suggests that 6-(4-Fluoro-2-methyl-phenoxy)hexanenitrile could be explored further for anticancer properties.

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